2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is an organic compound with a complex structure that includes an aminomethyl group, a chlorophenoxy group, and an ethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide typically involves multiple steps. One common method starts with the chlorination of phenol to produce 5-chlorophenol. This is followed by the introduction of an aminomethyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final step involves the acylation of the aminomethyl group with ethyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)phenol
- 5-chloro-2-(aminomethyl)phenol
- N-ethylacetamide
Uniqueness
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both aminomethyl and chlorophenoxy groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylacetamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14-11(15)7-16-10-5-9(12)4-3-8(10)6-13/h3-5H,2,6-7,13H2,1H3,(H,14,15) |
InChI Key |
HPWVPSNFQDDIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=CC(=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.